molecular formula C16H20N2O2S B11055011 Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate

Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate

Cat. No.: B11055011
M. Wt: 304.4 g/mol
InChI Key: YQTGXYFCOLKVSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-azabicyclo[221]hept-2-ylcarbonothioyl)amino]benzoate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate typically involves multiple steps, starting with the preparation of the 2-azabicyclo[2.2.1]heptane core. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate stands out due to its unique combination of a bicyclic structure and a benzoate ester group.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-(2-azabicyclo[2.2.1]heptane-2-carbothioylamino)benzoate

InChI

InChI=1S/C16H20N2O2S/c1-2-20-15(19)12-4-6-13(7-5-12)17-16(21)18-10-11-3-8-14(18)9-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,17,21)

InChI Key

YQTGXYFCOLKVSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CC3CCC2C3

Origin of Product

United States

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